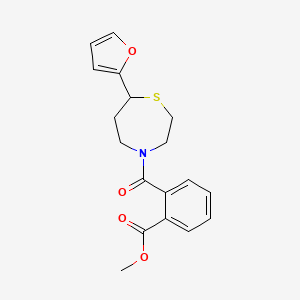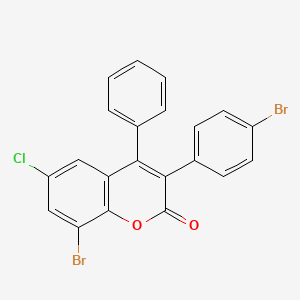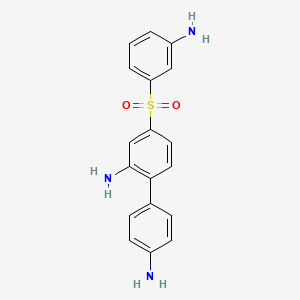![molecular formula C16H16N4OS B2479387 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797560-64-5](/img/structure/B2479387.png)
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound of significant interest in the fields of medicinal and synthetic chemistry. Its complex structure includes elements characteristic of both pyrazolopyridines and thiophenes, suggesting it could have unique properties and multiple applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthetic routes to 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone typically start with the formation of the heterocyclic core. This involves cyclization reactions using various pyrazole and pyridine derivatives. Specific steps and conditions can include:
Step 1: Synthesis of the pyrazolopyridine core through multi-step cyclization of appropriate pyrazole and pyridine precursors.
Step 2: Alkylation at the 2-position using methylating agents under conditions such as reflux in the presence of a strong base.
Step 3: Introduction of the thiophene moiety through cross-coupling reactions, facilitated by palladium catalysts.
Industrial Production Methods
For industrial production, scale-up methods using continuous flow reactors are often employed to optimize yields and reduce reaction times. Key aspects include:
High-pressure reactors to facilitate rapid cyclization.
Automated systems for precise control of reagent addition.
Use of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone is reactive towards a variety of chemical transformations:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction can yield dihydro derivatives under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at both the thiophene and pyrazolopyridine moieties.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation with N-bromosuccinimide (NBS) followed by nucleophilic attack.
Major Products Formed
The primary products depend on the reaction:
Oxidation: leads to sulfoxide or sulfone derivatives.
Reduction: results in dihydro analogs.
Substitution: can yield various halogenated or alkylated products.
科学的研究の応用
Chemistry
Biology
In biological contexts, this compound can serve as a molecular probe due to its ability to interact with specific biomolecules. It's often used in studies involving protein-ligand interactions.
Medicine
Potential medicinal applications include the development of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and neurodegenerative diseases.
Industry
Industrial applications can range from its use as an intermediate in the synthesis of more complex organic molecules to its role in the production of specialty chemicals.
作用機序
The mechanism by which 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone exerts its effects typically involves binding to specific molecular targets. This binding can alter the conformation and function of the target, which in turn affects various biochemical pathways. Key targets can include enzymes and receptor proteins.
類似化合物との比較
Similar compounds include:
Pyrazolopyridines: Known for their wide range of biological activities.
Thiophene derivatives: Often used in the development of pharmaceuticals due to their stability and biological activity. What sets 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone apart is its unique combination of these two moieties, offering a blend of properties that can be fine-tuned for specific applications. Similar compounds often lack the combined pharmacophoric elements present in this molecule.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable candidate for further study and application.
特性
IUPAC Name |
1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-7-15-17-9-12-10-19(5-4-14(12)20(15)18-11)16(21)8-13-3-2-6-22-13/h2-3,6-7,9H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHISYMDXILKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CC4=CC=CS4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2479306.png)

![ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate](/img/structure/B2479308.png)



![4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2479314.png)
![2-[4-(3-Methylbut-2-en-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2479317.png)
![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol](/img/structure/B2479318.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2479321.png)
![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)

![1-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2479325.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2479327.png)
